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Compound of Interest

Compound Name: 2-Bromo-6-fluoropyrazine

Cat. No.: B597138

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available spectroscopic information
for the heterocyclic compound 2-Bromo-6-fluoropyrazine. This compound is of interest to
researchers in medicinal chemistry and materials science due to its potential as a building
block in the synthesis of novel molecules. However, a comprehensive public repository of its
spectroscopic data and detailed experimental protocols remains limited.

Physicochemical Properties

A summary of the basic physicochemical properties of 2-Bromo-6-fluoropyrazine is presented
in Table 1. This information is aggregated from various chemical supplier databases.

Property Value Source

CAS Number 1209458-12-7 Commercially Available
Molecular Formula CaH2BrFN:z Calculated

Molecular Weight 176.97 g/mol Calculated

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Bromo-6-fluoropyrazine is not widely available
in the public domain. While some commercial suppliers indicate the availability of spectral data
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such as *H NMR, 3C NMR, and Mass Spectrometry upon request, published and peer-
reviewed comprehensive datasets are scarce. A patent application (W0O2024155746A1)
mentions the synthesis of this compound, suggesting that characterization data exists, though
it is not detailed in publicly accessible documents.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

While a definitive peak list and coupling constants are not publicly available, the expected H
NMR spectrum of 2-Bromo-6-fluoropyrazine would feature two signals in the aromatic region,
corresponding to the two protons on the pyrazine ring. The chemical shifts of these protons
would be influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrogen
atoms.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The proton-decoupled 3C NMR spectrum is expected to show four distinct signals for the four
carbon atoms of the pyrazine ring. The carbons bonded to the electronegative bromine and
fluorine atoms would exhibit characteristic chemical shifts and potentially coupling with the
fluorine atom.

IR (Infrared) Spectroscopy

The IR spectrum would likely display characteristic absorption bands for C-H stretching in the
aromatic region, C=N and C=C stretching vibrations of the pyrazinering, and C-Br and C-F
stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular
weight of the compound. The isotopic pattern of bromine (approximately equal abundance of
79Br and 81Br) would result in a characteristic M and M+2 pattern for the molecular ion and
bromine-containing fragments.

Experimental Protocols

Detailed, validated experimental protocols for the acquisition of spectroscopic data for 2-
Bromo-6-fluoropyrazine are not available in published literature. However, general
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methodologies for the spectroscopic analysis of pyrazine derivatives can be adapted.
General Protocol for NMR Spectroscopy

Sample Preparation: Dissolve a few milligrams of 2-Bromo-6-fluoropyrazine in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum.

Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

General Protocol for IR Spectroscopy

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or
as a KBr pellet.

Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.
Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm™1).

Data Processing: Perform background correction and present the data as transmittance or
absorbance.

General Protocol for Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer, for example, via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

« lonization: Utilize a suitable ionization technique, such as electron ionization (EI) or
electrospray ionization (ESI).
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e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

» Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic
characterization of a novel or uncharacterized compound like 2-Bromo-6-fluoropyrazine.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Disclaimer: This document is intended for informational purposes for a scientific audience. The
lack of publicly available, peer-reviewed spectroscopic data necessitates that any researcher
working with 2-Bromo-6-fluoropyrazine perform their own comprehensive characterization to
confirm the identity and purity of their material.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-6-fluoropyrazine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597138#spectroscopic-data-for-2-bromo-6-
fluoropyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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